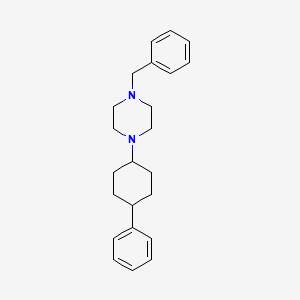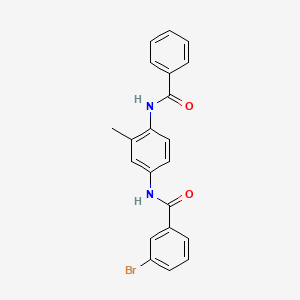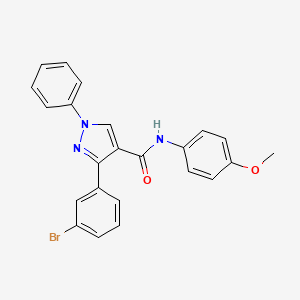
1-benzyl-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-phenylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group and a phenylcyclohexyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-benzyl-4-(4-phenylcyclohexyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods typically involve the use of organic solvents and specific reaction conditions to achieve high yields and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The choice of reagents, solvents, and catalysts plays a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
1-Benzyl-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological properties are investigated for the treatment of various diseases. Its structure-activity relationship is analyzed to design more effective and selective drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of its use. Detailed studies are conducted to elucidate its binding affinity, selectivity, and overall pharmacodynamics .
Comparison with Similar Compounds
1-Benzyl-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Known for its stimulant properties, it is structurally similar but lacks the phenylcyclohexyl group.
4-Phenylpiperazine: Another related compound, it has a phenyl group attached to the piperazine ring but does not have the benzyl group.
1-(4-Phenylcyclohexyl)piperazine: Similar in structure, it contains the phenylcyclohexyl group but lacks the benzyl group.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2/c1-3-7-20(8-4-1)19-24-15-17-25(18-16-24)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-23H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHRDCBWROCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B6138756.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)
![3-(1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6138765.png)
![ETHYL (5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6138770.png)
![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate](/img/structure/B6138775.png)
![2-Chloro-4-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethylpyrazol-4-yl)-1-(cyclohex-3-en-1-ylmethyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-5-[(3-hydroxypiperidin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6138820.png)

